Although the specific synthesis of 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine is not detailed in the provided papers, similar compounds like those in [] are synthesized via multi-step reactions. These typically involve the condensation of readily available starting materials like aminopyrazoles and enaminones, followed by cyclization and further modifications to introduce desired substituents. Parameters like temperature, solvent, and catalyst choice are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Based on the reactivity of similar pyrazolo[1,5-a]pyrimidine derivatives [], 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine could potentially undergo various chemical transformations. The presence of nitro groups makes it susceptible to reduction reactions, potentially leading to the formation of amino derivatives. Additionally, the nitrogen atoms within the ring system could participate in alkylation, acylation, or other substitution reactions, allowing for further structural diversification.
Applications
Based on the known biological activities of related compounds [, ], 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine could potentially be investigated for:
Anti-cancer activity: The compound's structure shares similarities with known kinase inhibitors, making it a candidate for anti-cancer drug development [].
Antimicrobial activity: Pyrazolo[1,5-a]pyrimidines have shown promise as antimicrobial agents []. This compound could be explored for similar activity.
Neurological disorders: Given the role of GABA A receptors in neurological processes, this compound could be investigated for its potential in treating neurological disorders [].
Compound Description: [¹⁸F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed for potential use as a Positron Emission Tomography (PET) imaging agent for tumors. Initial biodistribution studies showed slow clearance from excretory tissues, leading to modifications aimed at improving its pharmacokinetic profile. []
Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine. The presence of the 2-[¹⁸F]fluoroethylamino and 3-carbonitrile substituents in [¹⁸F]1, as opposed to the nitro and pyrazole substituents in the target compound, highlights the potential for structural modifications within this class of compounds while retaining the core scaffold. []
Compound Description: Similar to [¹⁸F]1, [¹⁸F]2 is another ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivative investigated for its potential in tumor imaging using PET. It also exhibited slow clearance from excretory organs in preliminary biodistribution studies, prompting further modifications for improved pharmacokinetic properties. []
Relevance: This compound, like 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine, contains the pyrazolo[1,5-a]pyrimidine core structure. The presence of the 2-[¹⁸F]fluoro-4-nitrobenzamide moiety linked via an ethylamino group at the 7-position in [¹⁸F]2 illustrates the diversity of substituents possible on the pyrazolo[1,5-a]pyrimidine scaffold, highlighting the versatility of this chemical class. []
Compound Description: This compound represents a modified version of the previously mentioned [¹⁸F]1. The introduction of a polar methyl acetate group aimed to improve its clearance rate from excretory tissues, a limitation observed with the parent compound. []
Relevance: [¹⁸F]3 retains the core pyrazolo[1,5-a]pyrimidine framework of 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine. Its structure further emphasizes the potential for modulating the physicochemical properties and potentially the biological behavior of these compounds through targeted structural modifications on the pyrazolo[1,5-a]pyrimidine core. []
Compound Description: [¹⁸F]4, another derivative of [¹⁸F]1, incorporates a hydroxymethyl group to enhance its clearance profile. It represents a strategy to optimize the pharmacokinetic properties of the pyrazolo[1,5-a]pyrimidine class of compounds for potential application in PET imaging. []
Relevance: The structural similarity to 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine, particularly the shared pyrazolo[1,5-a]pyrimidine core, underscores the potential of this scaffold as a starting point for the development of compounds with varying biological activities. The modifications introduced in [¹⁸F]4, compared to the target compound, further highlight the adaptability of the pyrazolo[1,5-a]pyrimidine structure for fine-tuning desired properties. []
Compound Description: This compound represents a structurally distinct analog of the pyrazolo[1,5-a]pyrimidine derivatives discussed previously. The incorporation of a hexanoic acid moiety linked through a 2-[¹⁸F]fluoro-4-nitrobenzamide group at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold is aimed at influencing its pharmacokinetic properties. []
Relevance: While sharing the pyrazolo[1,5-a]pyrimidine core with 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine, [¹⁸F]5 showcases the versatility of this scaffold for incorporating diverse substituents. The structural variations between the two highlight the potential for exploring a wide range of chemical space while retaining the core pyrazolo[1,5-a]pyrimidine structure. []
Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative studied for its ability to inhibit GABA A receptors. It demonstrates potential therapeutic applications in treating conditions like anxiety, epilepsy, and sleep disorders. []
Compound Description: FR180204 functions as an inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It's been studied for its role in blocking the orthovanadate-induced constriction of rat mesenteric arteries, suggesting its involvement in vascular regulation. []
Relevance: While not strictly a pyrazolo[1,5-a]pyrimidine, FR180204 exhibits structural similarities to 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine due to the presence of a pyrazole ring fused to other heterocycles. This highlights the broader relevance of fused heterocyclic systems, particularly those incorporating pyrazole rings, in medicinal chemistry. Although the core structures differ, the presence of similar heterocyclic motifs suggests potential overlaps in their chemical properties or biological activities. []
Compound Description: ANY1 acts as a small-molecule inhibitor of FosA, a metal-dependent glutathione S-transferase responsible for conferring fosfomycin resistance in certain Gram-negative bacteria. It has demonstrated the potential to restore fosfomycin activity against these resistant strains. []
Relevance: ANY1 shares a notable structural similarity with 2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine by incorporating two pyrazolo[1,5-a]pyrimidine moieties linked by a 4-nitro-1H-pyrazol-5-yl group. This connection showcases how variations in the linkage and substitution patterns around the pyrazolo[1,5-a]pyrimidine core can create structurally diverse molecules with distinct biological activities. The presence of nitro and bromo substituents in ANY1, as opposed to the methyl group in the target compound, further highlights the potential for exploring different substituents to modulate the properties of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.